3-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzamide
Overview
Description
3-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzamide is a compound that features a benzamide moiety linked to a hydroxypyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the hydroxypyridine and benzamide functionalities allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzamide can be achieved through several synthetic routes. One common method involves the coupling of 5-hydroxypyridine-3-carboxylic acid with N,N-dimethylbenzamide under appropriate reaction conditions. This process typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-(5-oxopyridin-3-yl)-N,N-dimethylbenzamide.
Reduction: Formation of 3-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxypyridine moiety can form hydrogen bonds and coordinate with metal ions, while the benzamide group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-hydroxypyridin-3-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of a benzamide.
3-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzylamine: Similar structure but with a benzylamine moiety instead of a benzamide.
3-(5-oxopyridin-3-yl)-N,N-dimethylbenzamide: Oxidized form of the compound.
Uniqueness
3-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzamide is unique due to the combination of the hydroxypyridine and benzamide functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)14(18)11-5-3-4-10(6-11)12-7-13(17)9-15-8-12/h3-9,17H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQVGMMQGYNQDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683052 | |
Record name | 3-(5-Hydroxypyridin-3-yl)-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261939-47-2 | |
Record name | Benzamide, 3-(5-hydroxy-3-pyridinyl)-N,N-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261939-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Hydroxypyridin-3-yl)-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80683052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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